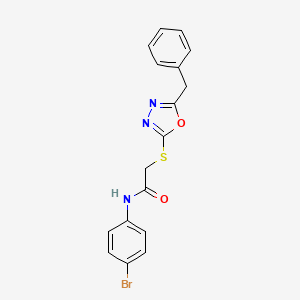![molecular formula C16H21N3O4 B11773899 Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルは、独自の二環式構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルの合成は、通常、2-ニトロアニリンと二環式ラクタム前駆体との反応を伴います。この反応は、制御された条件下で行われ、しばしばトリエチルアミンなどの塩基を使用して求核置換反応を促進します。反応混合物は、通常、目的生成物の形成を促進するために加熱されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。連続フローリアクターや自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製工程により、高純度の化合物を得ることができます。
化学反応の分析
反応の種類
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルは、以下を含むさまざまな化学反応を受けます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: エチルエステル基は、対応するカルボン酸を形成するために加水分解できます。
酸化: この化合物は、特に二環式環系で酸化反応を受け、酸化誘導体の形成につながる可能性があります。
一般的な試薬と条件
還元: パラジウム触媒を用いた水素ガス。
置換: 加水分解のための水酸化ナトリウム水溶液。
酸化: 過マンガン酸カリウムまたはその他の強力な酸化剤。
生成される主な生成物
還元: 3-(2-アミノフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルの形成。
置換: 3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸の形成。
酸化: 反応条件に応じて、さまざまな酸化誘導体の形成。
科学研究への応用
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物学的活性について研究されています。
医学: 特に新規治療薬の設計における薬物開発における潜在的な使用について調査されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために、生体還元を受ける可能性があります。二環式構造により、酵素や受容体との特異的な結合相互作用が可能になり、さまざまな生化学的経路に影響を与えます。
類似化合物の比較
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルは、以下のような類似化合物と比較できます。
3-アミノ-8-オキサビシクロ[3.2.1]オクタン-3-カルボン酸エチル: 異なる官能基を持つ類似の二環式構造。
tert-ブチル 3,8-ジアザビシクロ[3.2.1]オクタン-8-カルボン酸エチル: 異なる置換基を持つ別の二環式化合物。
3-(2-ニトロフェニルアミノ)-8-アザビシクロ[3.2.1]オクタン-8-カルボン酸エチルのユニークさは、特定の官能基とその結果生じる化学反応性と生物学的活性にあります。
類似化合物との比較
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with similar compounds such as:
Ethyl 3-amino-8-oxabicyclo[3.2.1]octane-3-carboxylate: Similar bicyclic structure but with different functional groups.
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Another bicyclic compound with different substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological activity.
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
ethyl 3-(2-nitroanilino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3 |
InChIキー |
PWUDSGZDTUJUSB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2CCC1CC(C2)NC3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


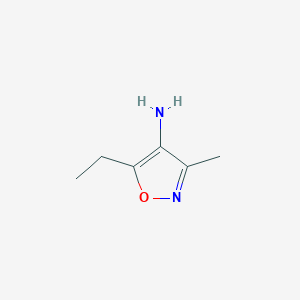
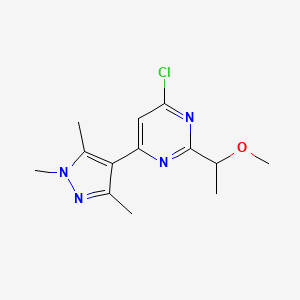
![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

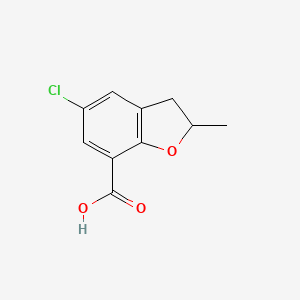
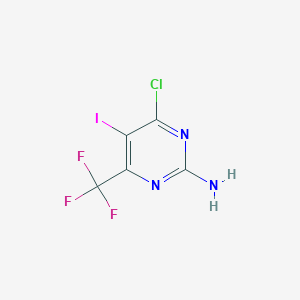
![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)
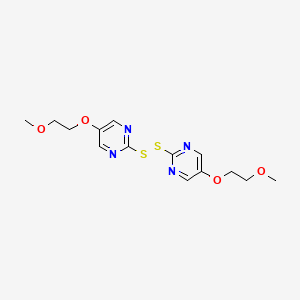
![Benzenethiol, 4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-](/img/structure/B11773861.png)
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)

![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine](/img/structure/B11773883.png)
